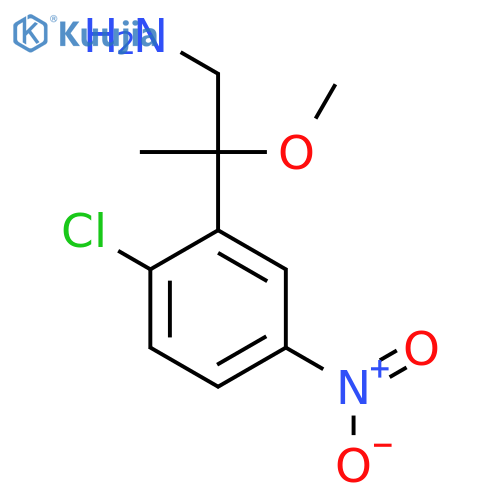Cas no 2229200-65-9 (2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine)

2229200-65-9 structure
商品名:2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine
- 2229200-65-9
- EN300-1979885
-
- インチ: 1S/C10H13ClN2O3/c1-10(6-12,16-2)8-5-7(13(14)15)3-4-9(8)11/h3-5H,6,12H2,1-2H3
- InChIKey: PQTLOSOZBGUGPG-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=C1C(C)(CN)OC)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 244.0614700g/mol
- どういたいしつりょう: 244.0614700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 81.1Ų
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1979885-0.5g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1979885-0.05g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-1979885-0.1g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-1979885-2.5g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-1979885-5g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-1979885-10.0g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 10g |
$5037.0 | 2023-05-27 | ||
| Enamine | EN300-1979885-0.25g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1979885-5.0g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 5g |
$3396.0 | 2023-05-27 | ||
| Enamine | EN300-1979885-1.0g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 1g |
$1172.0 | 2023-05-27 | ||
| Enamine | EN300-1979885-10g |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine |
2229200-65-9 | 10g |
$5037.0 | 2023-09-16 |
2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine 関連文献
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
2229200-65-9 (2-(2-chloro-5-nitrophenyl)-2-methoxypropan-1-amine) 関連製品
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
